9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a heterocyclic compound that belongs to the class of oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step reactions. One common method includes the cyclization of ortho-halophenols with cyanamide under palladium-catalyzed carbonylative coupling conditions . Another approach involves the use of ethylene carbonate and triazabicyclodecene (TBD) as catalysts to form six-membered cyclic carbonates .
Industrial Production Methods
Industrial production of this compound may involve the use of high-yielding synthetic approaches such as the one-pot synthesis of cyclic carbamates using dialkyl carbonates (DACs) as sacrificial molecules . This method is advantageous due to its efficiency and environmentally benign nature.
Chemical Reactions Analysis
Types of Reactions
9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation and other substitution reactions are common, especially at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like N-bromosuccinimide (NBS) for halogenation.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological activities and properties.
Scientific Research Applications
9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with molecular targets such as tumor necrosis factor-α (TNF-α) and interleukin-6 (IL-6). The compound inhibits inflammatory responses by suppressing the activation of the NF-κB and MAPK signaling pathways . This makes it a promising candidate for the development of new anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
1,3-oxazinan-2-ones: These compounds are also cyclic carbamates and are synthesized using similar methods.
Uniqueness
What sets 9-(4-chlorobenzyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one apart is its specific substitution pattern, which imparts unique biological activities and potential therapeutic applications. Its ability to inhibit key inflammatory pathways makes it particularly valuable in medicinal chemistry .
Properties
Molecular Formula |
C24H18ClNO3 |
---|---|
Molecular Weight |
403.9 g/mol |
IUPAC Name |
9-[(4-chlorophenyl)methyl]-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C24H18ClNO3/c25-18-8-6-16(7-9-18)13-26-14-21-22(28-15-26)11-10-19-20(12-23(27)29-24(19)21)17-4-2-1-3-5-17/h1-12H,13-15H2 |
InChI Key |
WFLJNWYMLIZPHA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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